5-Chloro-2,3-dihydroquinolin-4(1H)-one 5-Chloro-2,3-dihydroquinolin-4(1H)-one
Brand Name: Vulcanchem
CAS No.: 21617-16-3
VCID: VC3800673
InChI: InChI=1S/C9H8ClNO/c10-6-2-1-3-7-9(6)8(12)4-5-11-7/h1-3,11H,4-5H2
SMILES: C1CNC2=C(C1=O)C(=CC=C2)Cl
Molecular Formula: C9H8ClNO
Molecular Weight: 181.62 g/mol

5-Chloro-2,3-dihydroquinolin-4(1H)-one

CAS No.: 21617-16-3

Cat. No.: VC3800673

Molecular Formula: C9H8ClNO

Molecular Weight: 181.62 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-2,3-dihydroquinolin-4(1H)-one - 21617-16-3

Specification

CAS No. 21617-16-3
Molecular Formula C9H8ClNO
Molecular Weight 181.62 g/mol
IUPAC Name 5-chloro-2,3-dihydro-1H-quinolin-4-one
Standard InChI InChI=1S/C9H8ClNO/c10-6-2-1-3-7-9(6)8(12)4-5-11-7/h1-3,11H,4-5H2
Standard InChI Key IPGWKHAWNXWEPG-UHFFFAOYSA-N
SMILES C1CNC2=C(C1=O)C(=CC=C2)Cl
Canonical SMILES C1CNC2=C(C1=O)C(=CC=C2)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The core structure of 5-chloro-2,3-dihydroquinolin-4(1H)-one consists of a fused bicyclic system: a benzene ring connected to a partially hydrogenated pyridone ring. Key features include:

  • Chlorine substituent at position 5 on the aromatic ring, influencing electronic distribution and intermolecular interactions .

  • Ketone group at position 4, which participates in hydrogen bonding and serves as a site for further functionalization .

  • Partial saturation of the pyridone ring (positions 2 and 3), reducing ring strain compared to fully unsaturated quinolinones .

The IUPAC name, 5-chloro-2,3-dihydro-1H-quinolin-4-one, reflects these structural attributes. Its SMILES notation (C1CNC2=C(C1=O)C(=CC=C2)Cl\text{C1CNC2=C(C1=O)C(=CC=C2)Cl}) and InChIKey (IPGWKHAWNXWEPG-UHFFFAOYSA-N\text{IPGWKHAWNXWEPG-UHFFFAOYSA-N}) provide unambiguous representations for computational modeling .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC9H8ClNO\text{C}_9\text{H}_8\text{ClNO}PubChem
Molecular Weight181.62 g/molPubChem
Exact Mass181.029 g/molPubChem
Topological Polar SA29.1 ŲPubChem
LogP2.48PubChem

Isomerism and Related Derivatives

Positional isomerism significantly affects the compound’s properties:

  • 8-Chloro-2,3-dihydroquinolin-4(1H)-one (CAS 21617-11-8) differs in chlorine placement but shares similar synthetic routes .

  • 5-Chloro-3,4-dihydroquinolin-2(1H)-one (CID 19027736) relocates the ketone to position 2, altering hydrogen-bonding capacity .

X-ray crystallography of analogous compounds reveals that the chloro substituent’s position modulates planarity and intermolecular packing .

Synthetic Methodologies

Catalytic Alkyne-Carbonyl Metathesis

A landmark synthesis employs SbF5_5-MeOH catalysis to promote alkyne-carbonyl metathesis between o-alkynylanilines and aldehydes . This method offers:

  • High trans-selectivity (>90% diastereomeric excess) due to steric constraints in the transition state.

  • Moderate to high yields (55–82%) across diverse aldehyde substrates, including aromatic and aliphatic variants.

Table 2: Representative Synthesis Yields

Aldehyde SubstrateYield (%)trans:cis Ratio
Benzaldehyde7895:5
Hexanal6591:9
4-Nitrobenzaldehyde8297:3

The reaction proceeds via a postulated mechanism involving alkyne activation, nucleophilic aldehyde attack, and rearomatization .

Transition Metal-Mediated Approaches

Palladium-catalyzed annulation strategies enable the construction of tricyclic derivatives. For example, 8-arylethynyl-2,3-dihydroquinolin-4(1H)-ones undergo cyclization to pyrrole-fused systems under Sonogashira conditions . While these methods primarily target polycyclic analogs, they highlight the scaffold’s adaptability for drug discovery .

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